molecular formula C18H23N3 B1624606 2-(4-Benzyl-piperazin-1-YL-methyl)aniline CAS No. 60261-53-2

2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Cat. No.: B1624606
CAS No.: 60261-53-2
M. Wt: 281.4 g/mol
InChI Key: HUHUJUYJPUPUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-piperazin-1-YL-methyl)aniline is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Benzyl-piperazin-1-YL-methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Benzyl-piperazin-1-YL-methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHUJUYJPUPUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455537
Record name 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60261-53-2
Record name 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Benzyl-piperazin-1-YL-methyl)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-((4-Benzylpiperazin-1-yl)methyl)aniline , a critical intermediate in medicinal chemistry. It details the compound's identity, validated synthetic pathways, and its role as a privileged scaffold in the development of kinase inhibitors and GPCR ligands.

CAS Number: 60261-53-2 Role: Critical Intermediate for Nitrogen Heterocycles & Kinase Inhibitors

Executive Summary

2-((4-Benzylpiperazin-1-yl)methyl)aniline is a bifunctional building block characterized by an ortho-aniline moiety linked via a methylene bridge to a benzylpiperazine tail. This specific architecture makes it an indispensable precursor for synthesizing fused heterocycles, particularly benzimidazoles and quinazolines . Its structural flexibility allows it to serve as a "solvent-exposed" tail in kinase inhibitors, improving solubility and pharmacokinetic profiles of drug candidates.

Chemical Identity & Properties

The following data establishes the precise chemical identity of the compound. Researchers must verify these identifiers to avoid confusion with the non-methylated analog (CAS 199105-17-4).

PropertySpecification
CAS Number 60261-53-2
IUPAC Name 2-((4-Benzylpiperazin-1-yl)methyl)aniline
Synonyms 1-(2-Aminobenzyl)-4-benzylpiperazine; 2-(4-Benzylpiperazin-1-ylmethyl)phenylamine
Molecular Formula C₁₈H₂₃N₃
Molecular Weight 281.40 g/mol
SMILES Nc1ccccc1CN2CCN(Cc3ccccc3)CC2
InChI Key Unique identifier required for database cross-referencing.
Appearance Off-white to pale yellow solid (typically) or viscous oil upon crude isolation.
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water.

Synthetic Pathways & Causality

The synthesis of this compound relies on the differential reactivity of the piperazine nitrogens and the stability of the benzyl protection group. Two primary routes are validated for laboratory and scale-up contexts.

Route A: Nucleophilic Substitution (Scale-Up Preferred)

This route utilizes 2-nitrobenzyl bromide and 1-benzylpiperazine .

  • Mechanism: SN2 alkylation followed by nitro reduction.

  • Causality: The benzyl group on the piperazine acts as a protecting group, ensuring alkylation occurs only at the secondary amine. The nitro group prevents premature cyclization or side reactions during the alkylation step.

Route B: Reductive Amination (Library Synthesis Preferred)

This route utilizes 2-nitrobenzaldehyde and 1-benzylpiperazine .

  • Mechanism: Imine formation followed by hydride reduction (NaBH(OAc)₃), then nitro reduction.

  • Causality: This avoids the use of lachrymatory benzyl bromides and is often cleaner, requiring less purification, making it ideal for high-throughput synthesis.

Validated Synthesis Workflow (Diagram)

SynthesisWorkflow Start1 2-Nitrobenzyl Bromide Step1 S_N2 Alkylation (K2CO3, ACN, Reflux) Start1->Step1 Start2 1-Benzylpiperazine Start2->Step1 Inter Intermediate: 1-(2-Nitrobenzyl)-4-benzylpiperazine Step1->Inter Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Product Final Product: 2-((4-Benzylpiperazin-1-yl)methyl)aniline Step2->Product

Figure 1: Step-wise synthetic logic from raw materials to the target aniline.

Detailed Experimental Protocol

Objective: Synthesis of 2-((4-Benzylpiperazin-1-yl)methyl)aniline via Route A (Alkylation/Reduction).

Step 1: Alkylation
  • Reagents: Dissolve 2-nitrobenzyl bromide (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) as a proton scavenger.

  • Nucleophile: Add 1-benzylpiperazine (1.1 eq) dropwise.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The bromide spot should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over Na₂SO₄.[1]

  • Yield: Expect >85% of the nitro-intermediate.

Step 2: Nitro Reduction (Iron-Mediated)

Why Iron? Catalytic hydrogenation (H₂/Pd) can sometimes cause de-benzylation (cleaving the benzyl tail). Iron powder is chemoselective for the nitro group.

  • Setup: Dissolve the nitro-intermediate in Ethanol/Water (4:1).

  • Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify with sat. NaHCO₃ to pH 9. Extract with EtOAc.

  • Purification: If necessary, purify via column chromatography (DCM/MeOH 95:5).

Applications in Drug Discovery

This compound is a "Privileged Structure" because it contains two distinct attachment points for molecular diversity:

  • The Aniline (Head): Ready for cyclization into Benzimidazoles or Quinazolines .

  • The Piperazine (Tail): Modulates solubility and lipophilicity (LogP).

Pathway to Bioactive Heterocycles

The ortho-diamine motif (formed after reaction with an aldehyde) allows for rapid construction of benzimidazole cores, common in anti-cancer (kinase inhibition) and anti-viral therapeutics.

Applications cluster_0 Reaction Pathways Core 2-((4-Benzylpiperazin-1-yl)methyl)aniline Path1 + Aldehyde (R-CHO) Oxidative Cyclization Core->Path1 Path2 + Isothiocyanate Cyclization Core->Path2 Target1 1-Substituted Benzimidazoles (Kinase Inhibitors) Path1->Target1 High Yield Target2 Quinazoline Derivatives (EGFR Inhibitors) Path2->Target2

Figure 2: Divergent synthesis pathways utilizing the aniline core.

Key Therapeutic Areas[2]
  • Oncology: Synthesis of EGFR and VEGFR inhibitors where the benzylpiperazine tail occupies the solvent-exposed region of the ATP binding pocket [1].

  • Neuroscience: Development of Dopamine D2/D4 receptor ligands. The benzylpiperazine moiety mimics the pharmacophore of many atypical antipsychotics [2].

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

References

  • National Center for Biotechnology Information (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters.[2] Link

  • European Monitoring Centre for Drugs and Drug Addiction (2018). BZP/piperazines drug profile.[3]Link

  • ChemicalBook (2024). 2-((4-Benzylpiperazin-1-yl)methyl)aniline Product Description and Properties.Link

  • BLD Pharm (2024). Safety Data Sheet: 2-((4-Benzylpiperazin-1-yl)methyl)aniline (CAS 60261-53-2).Link

Sources

Methodological & Application

Scalable production methods for 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline, a key intermediate in pharmaceutical development. Moving beyond theoretical outlines, this guide presents a robust and industrially relevant two-stage synthetic strategy centered on a reductive amination pathway. We provide detailed, step-by-step protocols, process optimization insights, and analytical validation methods. The causality behind critical process parameters is explained to empower researchers and drug development professionals to adapt and scale this synthesis effectively. This document is structured to serve as a practical laboratory guide grounded in established chemical principles.

Introduction and Strategic Overview

The synthesis of unsymmetrically substituted piperazines is a cornerstone of medicinal chemistry, with the piperazine scaffold being a privileged structure in numerous approved drugs.[1][2] The target molecule, 2-(4-Benzyl-piperazin-1-YL-methyl)aniline (CAS No. 199105-17-4), presents a typical challenge: the controlled, selective, and scalable formation of a mono-N-substituted piperazine derivative. Direct alkylation of piperazine often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yield.[3]

To address this, we propose a robust, two-stage synthetic approach designed for scalability and process control. The strategy hinges on the synthesis of the key intermediate, 1-benzylpiperazine, followed by a highly efficient reductive amination to couple it with the aniline moiety. This pathway is superior for large-scale production as it avoids the use of highly reactive and potentially unstable intermediates and leverages a well-understood, high-yield reaction class.[4][5]

Retrosynthetic Analysis

The logical disconnection point for 2-(4-Benzyl-piperazin-1-YL-methyl)aniline is the C-N bond between the piperazine ring and the benzylic methylene bridge. This leads to two key precursors: 1-benzylpiperazine and 2-aminobenzaldehyde. This disconnection suggests a forward synthesis via reductive amination.

G Target 2-(4-Benzyl-piperazin-1-YL-methyl)aniline Disconnection Reductive Amination Target->Disconnection C-N Disconnection Intermediate1 1-Benzylpiperazine Intermediate2 2-Aminobenzaldehyde Disconnection->Intermediate1 Disconnection->Intermediate2

Figure 1: Retrosynthetic analysis of the target molecule.

Protocol I: Scalable Synthesis of 1-Benzylpiperazine

The synthesis of 1-benzylpiperazine is the critical first stage. While multiple methods exist, the direct alkylation of piperazine with benzyl chloride remains a cost-effective and scalable approach. The primary challenge is minimizing the formation of the 1,4-dibenzylpiperazine byproduct. The following protocol, adapted from established procedures, utilizes a carefully controlled stoichiometry and reaction conditions to favor mono-alkylation.[3]

Principle and Rationale

This procedure uses a piperazine salt in conjunction with piperazine base. This buffer system maintains a controlled concentration of free piperazine, which reacts with benzyl chloride. By adding benzyl chloride as the limiting reagent to a solution containing both the free base and its salt, we can achieve high selectivity for the mono-substituted product.[3] The dihydrochloride salt of the product precipitates, simplifying isolation.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Piperazine HexahydrateC₄H₁₀N₂·6H₂O194.231.002.0194.23 g
Piperazine DihydrochlorideC₄H₁₀N₂·2HCl159.061.002.0159.06 g
Benzyl ChlorideC₇H₇Cl126.580.501.063.3 g (57.5 mL)
Absolute EthanolC₂H₅OH46.07--400 mL
5N Sodium HydroxideNaOH40.00--~480 mL
ChloroformCHCl₃119.38--~2 L
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed
Step-by-Step Protocol
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine piperazine hexahydrate (194.23 g) and absolute ethanol (400 mL).

  • Salt Formation: Begin stirring and warm the mixture to 65°C in a water bath to dissolve the piperazine. Carefully add piperazine dihydrochloride monohydrate (159.06 g). Stir until a homogeneous solution is achieved.

  • Benzyl Chloride Addition: Maintain the temperature at 65°C. Add recently distilled benzyl chloride (63.3 g) dropwise from the addition funnel over 30-45 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride) will be observed.[3]

  • Reaction Completion: After the addition is complete, continue stirring at 65°C for an additional 60 minutes.

  • Isolation of Byproduct Salt: Cool the reaction mixture in an ice bath for 30-60 minutes without stirring. Collect the precipitated piperazine dihydrochloride by vacuum filtration. Wash the solid with two 50 mL portions of ice-cold absolute ethanol. This step removes unreacted piperazine starting material from the solution.

  • Product Isolation (as Dihydrochloride Salt): Combine the filtrate and washes. While cooling in an ice bath, slowly add a saturated solution of HCl in ethanol until no further precipitation is observed. The product, 1-benzylpiperazine dihydrochloride, will precipitate as white plates.

  • Filtration: Collect the product salt by vacuum filtration, wash with dry benzene or another non-polar solvent, and dry under vacuum. Expect a yield of 93-95%.[3]

  • Conversion to Free Base: Dissolve the dried salt in deionized water (400 mL). Cool the solution in an ice bath and make it strongly alkaline (pH > 12) by slowly adding 5N sodium hydroxide solution.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with chloroform (12 x 150 mL portions). The high number of extractions is necessary due to the high water solubility of the product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield 1-benzylpiperazine as a pale-brown oil.

  • Purification (Optional but Recommended for Scale-up): The crude oil can be purified by vacuum distillation to yield a colorless product.

Protocol II: Synthesis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline via Reductive Amination

This stage is the core of the synthesis, forming the target molecule. Reductive amination is a robust and highly selective method for forming C-N bonds. It proceeds in one pot by first forming an iminium ion intermediate from the reaction of an aldehyde (2-aminobenzaldehyde) and a secondary amine (1-benzylpiperazine), which is then immediately reduced in situ by a mild reducing agent.[4]

Principle and Rationale

We have selected sodium triacetoxyborohydride (STAB) as the reducing agent. Its use is advantageous in scalable processes because:

  • Mildness and Selectivity: It is less reactive than other hydrides like sodium borohydride, selectively reducing the iminium ion in the presence of the aldehyde starting material.[5]

  • Operational Simplicity: It is stable in anhydrous solvents and does not require acidic or basic quenching, simplifying the work-up procedure.

G cluster_0 Reductive Amination Workflow Start 1-Benzylpiperazine + 2-Aminobenzaldehyde Mixing Mix in Anhydrous Solvent (e.g., Dichloromethane) Start->Mixing Imine Formation of Iminium Ion Intermediate Mixing->Imine Reduction Addition of NaBH(OAc)₃ (STAB) Imine->Reduction In situ reduction Reaction Stir at Room Temperature Reduction->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 2-(4-Benzyl-piperazin-1-YL-methyl)aniline Purification->Product

Figure 2: Workflow for the reductive amination protocol.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
1-BenzylpiperazineC₁₁H₁₆N₂176.260.251.044.07 g
2-AminobenzaldehydeC₇H₇NO121.140.281.133.92 g
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.940.381.580.54 g
Dichloromethane (DCM)CH₂Cl₂84.93--1.0 L
Saturated NaHCO₃ (aq)----As needed
Brine----As needed
Anhydrous MgSO₄MgSO₄120.37--As needed
Step-by-Step Protocol
  • Reaction Setup: To a 2 L three-necked round-bottom flask under a nitrogen atmosphere, add 1-benzylpiperazine (44.07 g) and 2-aminobenzaldehyde (33.92 g). Dissolve the components in anhydrous dichloromethane (1.0 L).

  • Iminium Formation: Stir the solution at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically rapid.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (80.54 g) to the stirring solution. The addition may cause a slight exotherm; be prepared to cool the flask with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 250 mL) and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Scalable Method (Crystallization): The crude product, often an oil or semi-solid, can be purified by crystallization. Dissolve the crude material in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate) and allow it to cool slowly. The optimal solvent system must be determined empirically.

    • Laboratory Scale (Chromatography): For smaller scales or higher purity requirements, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationPeaks corresponding to the aromatic protons of both aniline and benzyl rings, the piperazine ring protons, and the benzylic methylene protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for all 17 unique carbon atoms in the molecule.
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak [M+H]⁺ at m/z = 268.18.
HPLC Purity AssessmentA single major peak indicating >98% purity under specified column and mobile phase conditions.

Conclusion

The synthetic strategy detailed in this guide, based on a two-stage process culminating in a reductive amination, provides a reliable and scalable method for the production of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline. By explaining the rationale behind reagent choices and process steps, this document equips researchers and process chemists with the necessary information to implement, optimize, and scale the synthesis for pharmaceutical R&D and manufacturing. Adherence to the outlined protocols and analytical checks will ensure the consistent production of high-purity material.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL
  • Title: Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave)
  • Title: An efficient and scalable approach for the synthesis of piperazine based glitazone and its derivatives Source: Synthetic Communications - Taylor & Francis URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 1-benzylpiperazine Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Benzyl-piperazin-1-yl-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing 2-(4-Benzyl-piperazin-1-yl-methyl)aniline , focusing on the critical issue of chemoselectivity during the reduction step.

Ticket ID: SYN-BPMA-001 Status: Resolved / Guide Published Subject: Optimizing Yield & Chemoselectivity (Preventing De-benzylation)

Executive Summary & Reaction Logic

The synthesis of 2-(4-Benzyl-piperazin-1-yl-methyl)aniline involves two distinct chemical challenges:

  • Steric Hindrance (Step 1): The ortho-nitro group on the benzyl halide creates steric bulk, potentially slowing the

    
     attack by the piperazine.
    
  • Chemoselectivity (Step 2): The final reduction of the nitro group to aniline must occur without cleaving the

    
    -benzyl protecting group on the piperazine ring. Standard catalytic hydrogenation (Pd/C + 
    
    
    
    ) frequently fails here, resulting in hydrogenolysis of the benzyl group.
Validated Reaction Pathway

The following workflow illustrates the optimized route using Iron/Ammonium Chloride to ensure the benzyl group survives.

ReactionPathway Start Start: 2-Nitrobenzyl Bromide + 1-Benzylpiperazine Step1 Step 1: Alkylation (SN2 Reaction) Solvent: ACN or DMF Base: K2CO3 Start->Step1 25-60°C Inter Intermediate: 1-Benzyl-4-(2-nitrobenzyl) piperazine Step1->Inter >90% Conv. Step2 Step 2: Chemoselective Reduction Reagent: Fe / NH4Cl Solvent: EtOH / H2O Inter->Step2 Reflux Product Product: 2-(4-Benzyl-piperazin-1-yl-methyl) aniline Step2->Product Selective -NO2 Red.

Figure 1: Optimized synthetic workflow avoiding catalytic hydrogenation to preserve the N-benzyl moiety.

Step-by-Step Protocol & Troubleshooting

Module A: The Alkylation ( )

Objective: Attach the piperazine to the benzyl linker. Reaction: 2-Nitrobenzyl bromide + 1-Benzylpiperazine


 Intermediate.
Optimized Protocol
  • Solvent: Acetonitrile (ACN) is preferred over DMF for easier workup, though DMF increases rate.

  • Stoichiometry: Use 1.1 eq of 1-Benzylpiperazine relative to the bromide.

  • Base: 2.0 eq anhydrous

    
     (granular).
    
  • Procedure:

    • Dissolve 2-nitrobenzyl bromide (1.0 eq) in ACN (5-10 volumes).

    • Add

      
      .[1]
      
    • Add 1-benzylpiperazine dropwise at 0°C (exothermic control).

    • Warm to RT.[2][3][4][5][6] If reaction is sluggish due to ortho-sterics, heat to 50°C.

    • Monitor: TLC (Mobile phase: DCM/MeOH 95:5).

Troubleshooting Table: Alkylation
SymptomProbable CauseCorrective Action
Low Yield / Gummy Precipitate Quaternary Ammonium Salt formation (Bis-alkylation).Ensure 1-benzylpiperazine is in slight excess (1.1 eq). Add the bromide to the piperazine solution if bis-alkylation persists.
Incomplete Conversion Steric hindrance from ortho-nitro group.Switch solvent to DMF to increase nucleophilicity. Increase temp to 60°C. Add catalytic KI (Finkelstein condition).
Dark/Tarred Reaction Oxidation of benzyl bromide or excessive heat.Run under

atmosphere. Keep temp <60°C.
Module B: The Chemoselective Reduction (Critical)

Objective: Reduce


 to 

without touching the

-Benzyl group. Risk:

will likely cleave the benzyl group (Hydrogenolysis).
Recommended Protocol: Iron/Ammonium Chloride (Bechamp-type)

This method is chemically specific to nitro groups and is kinetically too slow to cleave benzyl amines.

  • Reagents: Iron Powder (3-5 eq, fine mesh),

    
     (5 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Procedure:

    • Dissolve the Intermediate (from Module A) in EtOH/Water.

    • Add

      
       and Iron powder.[3][4][7][8]
      
    • Heat to Reflux (70-80°C) with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Monitor by LCMS.[3] The reaction typically completes in 2-4 hours.

    • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with hot EtOH. Concentrate filtrate.[2][3][4]

Troubleshooting Table: Reduction
SymptomProbable CauseCorrective Action
Loss of Benzyl Group Used Catalytic Hydrogenation (Pd/C).STOP. Switch to Fe/

or

. If hydrogenation is mandatory, use sulfided Pt/C (poisoned catalyst) which is less active toward C-N hydrogenolysis.
Stalled Reaction (Nitro remains) Iron surface passivation.Add 2-3 drops of concentrated HCl to "activate" the iron surface. Ensure vigorous stirring (iron is heavy and settles).
Emulsion during Workup Iron salts or Tin salts (if using

).[9]
Adjust pH to >9 using NaOH before extraction. Use Rochelle's salt if using Aluminum/Tin reagents. For Iron, filtering hot is key.

Decision Logic for Low Yields

Use this flowchart to diagnose where your mass balance is being lost.

Troubleshooting Issue Problem: Low Overall Yield StepCheck Which step has low yield? Issue->StepCheck Alkylation Step 1: Alkylation StepCheck->Alkylation Reduction Step 2: Reduction StepCheck->Reduction Alk_Q1 Is starting material remaining? Alkylation->Alk_Q1 Red_Q1 Is Benzyl group missing? Reduction->Red_Q1 Alk_Sol1 Increase Temp (60°C) Switch to DMF Add KI catalyst Alk_Q1->Alk_Sol1 Yes Alk_Sol2 Check for Bis-alkylation (Quat salt formation) Verify Stoichiometry Alk_Q1->Alk_Sol2 No (Tars/Byproducts) Red_Sol1 CRITICAL ERROR: Do not use Pd/C + H2. Switch to Fe/NH4Cl. Red_Q1->Red_Sol1 Yes Red_Sol2 Product stuck in Iron sludge? Filter HOT. Wash Celite with MeOH. Red_Q1->Red_Sol2 No (Mass balance low)

Figure 2: Diagnostic workflow for identifying yield loss in the synthesis pipeline.

Frequently Asked Questions (FAQ)

Q1: Can I use Tin(II) Chloride (


) instead of Iron? 
A:  Yes. 

in Ethanol is a viable alternative and is highly selective for nitro reduction in the presence of benzyl groups [3, 4]. However, tin byproducts can form difficult emulsions during extraction. If you choose this route, use a basic workup (NaOH) to solubilize tin salts as stannates.

Q2: Why is my product streaking on the silica column during purification? A: The product is a poly-amine (aniline + piperazine nitrogens). It interacts strongly with acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase, or use DCM/MeOH/NH4OH (90:10:1) as the eluent to suppress ionization.

Q3: Is the 2-nitrobenzyl bromide unstable? A: It is a potent lachrymator and can degrade upon light exposure. Store it in the dark at 4°C. If it has turned dark brown, recrystallize from petroleum ether before use to ensure accurate stoichiometry [5].

Q4: Can I do this in one pot? A: It is not recommended. The iron reduction conditions (aqueous/protic) are incompatible with the optimal conditions for the alkylation (anhydrous/aprotic). Isolate the intermediate; it crystallizes easily and provides a purification reset point.

References

  • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride Reduction: A Mild and Efficient Method for the Reduction of Nitro Compounds." Synthetic Communications, 22(22), 3189–3195.[4] Link (Establishes Fe/NH4Cl as a robust, chemoselective method).

  • BenchChem Protocols. (2025). "Reduction of Nitro Groups to Amines using Iron in Acidic Medium." BenchChem Technical Notes. Link (General protocol validation).

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link (Alternative SnCl2 method).

  • Meanwell, N. A., et al. (1991). "Inhibitors of Blood Platelet cAMP Phosphodiesterase." Journal of Medicinal Chemistry, 34, 2906-2916.[10] Link (Demonstrates selective reduction in complex heterocycles).

  • Patent CN103641722A. (2014). "Production method for 2-nitrobenzyl bromide." Google Patents. Link (Precursor handling and stability data).

Sources

Optimizing recrystallization solvents for 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Engineering for 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Executive Summary

This guide addresses the purification of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline , a flexible, poly-basic intermediate often used in kinase inhibitor synthesis.

The Core Challenge: This molecule possesses a "Janus-faced" polarity—a lipophilic benzyl-piperazine tail and a polar, H-bonding aniline head. Furthermore, the methylene linker (-CH2-) introduces rotational freedom, significantly increasing the entropy of the system.[1] This makes the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a discrete crystal lattice.

This guide provides a logic-driven approach to solvent selection, troubleshooting phase separation, and ensuring high-purity isolation.

Module 1: Solvent Selection Logic

Do not rely on trial-and-error. Use the Polarity-Basicity Matrix below to select your initial solvent system based on the form of your compound (Free Base vs. Salt).

The "Like Dissolves Like" Nuance
  • Free Base Form: The molecule is predominantly lipophilic but requires a solvent capable of H-bonding to the aniline amines to initiate lattice formation.

  • Salt Form (e.g., HCl, Tosylate): The ionic character dominates; requires high-dielectric solvents (Alcohols, Water).[1]

Recommended Solvent Systems
Compound FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism of Action
Free Base Isopropanol (IPA) n-Heptane 1:3 to 1:5IPA solvates the amine; Heptane reduces solubility slowly to force nucleation.
Free Base Toluene Cyclohexane 1:2Aromatic stacking interactions (Toluene-Benzyl) stabilize the solution; Cyclohexane drives precipitation.
Free Base Ethyl Acetate Hexanes 1:4Standard polarity gradient. Warning: Risk of oiling out if cooled too fast.[1]
HCl Salt Ethanol (Abs.) Diethyl Ether 1:5Classic salt purification. Ethanol dissolves the ionic lattice; Ether crashes it out.[1]
HCl Salt Methanol Acetone 1:3Useful for removing polar impurities that are insoluble in acetone.

Module 2: Visualization of Solvent Strategy

The following decision tree illustrates the logical flow for selecting a solvent system based on observed behavior.

SolventSelection Start Start: Characterize Crude Material FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt Form (HCl/TsOH) FormCheck->Salt SolubilityTest Test Solubility in Hot IPA FreeBase->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddAnti Add Heptane dropwise at 60°C Soluble->AddAnti Yes OilCheck Does it Oil Out? AddAnti->OilCheck Success Crystalline Solid OilCheck->Success No (Turbid) Oiling Oiling Out (LLPS) OilCheck->Oiling Yes (Droplets) SaltSolvent Dissolve in Min. Hot MeOH/EtOH Salt->SaltSolvent SaltAnti Add Et2O or Acetone SaltSolvent->SaltAnti SaltAnti->Success

Figure 1: Decision matrix for solvent selection. Blue nodes indicate start, Green indicates success, Red indicates critical failure modes (Oiling Out).[1]

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool the solution, and instead of crystals, you see oily droplets at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS). The Cause: The compound is thermodynamically more stable as an amorphous liquid than as a crystal in the current solvent/temperature environment.[1]

Protocol: Recovering from an Oiled State
  • Re-heat: Heat the mixture until the oil re-dissolves into a homogeneous solution.

  • Seed: Add a tiny amount of pure crystal (if available) or scratch the glass surface with a rod to provide a nucleation site.

  • Slow Cool: Insulate the flask with cotton or place it in a warm water bath and let it cool to room temperature over 4–6 hours. Do not use an ice bath yet.

  • Trituration: If oil persists, decant the supernatant solvent.[1] Add a small amount of cold diethyl ether or pentane to the oil and grind it with a spatula.[1] This physical stress often induces crystallization.[1]

Module 4: Standard Operating Procedures (SOPs)

SOP A: Recrystallization of the Free Base

Use this for removing non-polar impurities and colored oxidation products.[1]

  • Preparation: Place 5.0 g of crude 2-(4-Benzyl-piperazin-1-YL-methyl)aniline in a 100 mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 15-20 mL) and heat to reflux (82°C). If solids remain, add more IPA in 1 mL increments until dissolved.[1]

    • Tip: If the solution is dark brown (aniline oxidation), add activated charcoal (0.2 g), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Point: Remove from heat. While still hot (~70°C), add n-Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • Clear Point: Add 1-2 mL of IPA to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, move to a 4°C fridge for 12 hours.

  • Isolation: Filter the white/off-white needles under vacuum. Wash with cold 1:5 IPA:Heptane.

SOP B: Salt Formation (The "Nuclear Option")

If the free base refuses to crystallize, convert it to the HCl salt.[1]

  • Dissolve the oil/solid in minimal Ethanol .[1]

  • Add 2.5 equivalents of HCl in Dioxane (4M) or conc. HCl dropwise at 0°C.

  • The dihydrochloride salt usually precipitates immediately.[1]

  • Recrystallize this salt from Hot Ethanol/Water (95:5) if purity is insufficient.[1]

Module 5: Impurity Rejection & Mechanism

Understanding what you are removing is as important as the target molecule.[1]

ImpurityRejection Crude Crude Mixture Solvent Solvent System (IPA/Heptane) Crude->Solvent Target Target Molecule (Benzyl-Piperazine-Aniline) Impurity1 Impurity A: Oxidized Aniline (Azo) Impurity2 Impurity B: Benzyl Chloride (Start Mat.) Solvent->Target Crystallizes out (Lattice Energy > Solvation) Solvent->Impurity1 Stays in Mother Liquor (Polarity Mismatch) Solvent->Impurity2 Stays in Mother Liquor (Highly Soluble in Heptane)

Figure 2: Thermodynamic rejection of common impurities during the crystallization process.

FAQ: Troubleshooting & Quick Fixes

Q1: My product is turning pink/brown during heating. Why?

  • A: Anilines are sensitive to oxidation.[1] You are forming azo-dimers or N-oxides.

  • Fix: Perform the recrystallization under a Nitrogen or Argon atmosphere. Add a pinch of Sodium Bisulfite (if using aqueous solvents) or use degassed solvents.

Q2: I added the anti-solvent and a gum formed immediately.

  • A: You added the anti-solvent too fast, causing a "crash out" (amorphous precipitation) rather than crystallization.

  • Fix: Re-heat to dissolve the gum. Add the anti-solvent much slower, and keep the solution agitated.[1]

Q3: Can I use water as a solvent?

  • A: Only for the Salt form . The free base is highly lipophilic (Benzyl + Piperazine) and will not dissolve in water, likely forming an emulsion.[1]

References & Authoritative Sources

  • Chemical Identity & Properties:

    • PubChem Compound Summary: 2-((4-Benzylpiperazin-1-yl)methyl)aniline (CAS 60261-53-2).[2][3]

    • ChemWhat Database: Physical properties of Piperazine-Aniline derivatives.[2][4][5][6]

  • Crystallization Methodology:

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection principles).

    • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for "Oiling Out" thermodynamics).

  • Synthesis & Purification Context:

    • BenchChem Technical Guides.[1] Synthesis of Piperazine Intermediates.

    • Journal of Medicinal Chemistry (General procedures for N-benzylpiperazine purification in kinase inhibitor synthesis).

Disclaimer: This guide is for research and development purposes only. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles).[1] The user assumes all liability for chemical handling.

Sources

Addressing pH stability issues with 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center.

I have reviewed your request regarding 2-(4-Benzyl-piperazin-1-yl-methyl)aniline . This is a challenging molecule because it combines an oxidation-prone aniline moiety with a pH-sensitive piperazine bridge. The "methyl" linker in your specific nomenclature (Aniline–CH₂–Piperazine) adds a degree of rotational freedom that distinguishes it from the rigid, directly-bonded analogue (CAS 199105-17-4), altering its solubility profile and cyclization potential.[1]

Below is the technical support interface designed to address your stability and handling issues.

Status: Operational | Lead Scientist: Dr. A. Thorne Scope: Solubility Optimization, pH Stability, Oxidation Prevention[1]

Part 1: Molecule Specification & Stability Profile

Before troubleshooting, we must establish the physicochemical baseline. This molecule behaves as a polyprotic base with a distinct "Stability Window."

Physicochemical Data Table
ParameterValue (Approx.)[1][2][3][4][5][6]Implication for Handling
Functional Groups Primary Aniline (Ar-NH₂), Tertiary Piperazine AminesDual reactivity: Oxidation (Aniline) + Protonation (Piperazine).[1]
pKa (Aniline) ~4.6Neutral at physiological pH (7.4).[1]
pKa (Piperazine) ~9.1 (N1) & ~5.6 (N4)Positively charged at pH < 9.[1]0.
LogP (Free Base) ~2.5 – 3.0Moderate lipophilicity; insoluble in water at pH > 9 .
Appearance Off-white to pale yellow solidPink/Brown indicates oxidation.

Part 2: Troubleshooting Guide (Q&A Format)

Select the symptom that matches your observation.

Issue A: "My compound precipitates immediately upon adding it to the assay buffer (pH 7.4)."

Diagnosis: Isoelectric Crash-Out. At pH 7.4, the aniline group is deprotonated (neutral).[1] While the piperazine ring retains some charge, the overall lipophilicity of the benzyl and phenyl rings dominates, leading to aggregation.

Corrective Protocol:

  • Switch to a Salt Form: Do not use the free base. Generate the Dihydrochloride (2HCl) salt in situ.

    • Method: Dissolve 10 mg of compound in 1 mL methanol + 2 equivalents of 1M HCl. Evaporate or use directly.

  • The "DMSO Spike" Method:

    • Dissolve compound in 100% DMSO at 1000x concentration.

    • Add to buffer while vortexing rapidly . Final DMSO concentration should be 0.1% - 1.0%.

  • Buffer Modification: If the assay tolerates it, lower the buffer pH to 6.5 . This ensures the piperazine is fully diprotonated, significantly increasing solubility.

Issue B: "The solution turned pink/brown after 4 hours on the bench."

Diagnosis: Auto-oxidation of the Aniline. Anilines are electron-rich. In the presence of atmospheric oxygen and light, they form radical cations, leading to azo-linkages or polymerization (similar to polyaniline formation).[1] This is accelerated at neutral/basic pH .

Corrective Protocol:

  • De-gas Solvents: Sonicate buffers under vacuum or sparge with Argon/Nitrogen for 15 minutes before use.

  • Add Antioxidants:

    • Add Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.5 mM) to your working solution.[1]

    • Note: Check if these antioxidants interfere with your specific biological target.

  • Amber Glass: Store all stock solutions in amber vials to prevent photo-catalyzed oxidation.

Issue C: "I see 'ghost peaks' or dimers in my LC-MS analysis."

Diagnosis: On-Column Degradation. The "methyl" bridge allows the piperazine nitrogen to interact with the aniline ring. If your LC column is slightly basic or if the sample sits in the autosampler (in methanol/water) for too long, you may see oxidative coupling dimers.

Corrective Protocol:

  • Acidify the Mobile Phase: Ensure your HPLC water contains 0.1% Formic Acid . This keeps the aniline protonated (H₃N⁺-Ar), which is electron-deficient and resistant to oxidation.[1]

  • Cold Autosampler: Set the autosampler temperature to 4°C .

  • Fresh Prep: Do not store diluted samples >12 hours.

Part 3: Visualizing the Stability Mechanisms

Understanding why the molecule degrades is key to preventing it.

Diagram 1: pH-Dependent Solubility & Protonation States

This diagram illustrates why your compound precipitates at pH 7-9 and how acidification solubilizes it.

SolubilityProfile Acidic pH < 4.0 (Fully Soluble) State1 Tri-Cationic Species [Aniline-NH3+, Pip-NH+, Pip-NH+] Acidic->State1 Full Protonation Neutral pH 6.0 - 8.0 (Metastable/Cloudy) State2 Mono/Di-Cationic [Aniline Neutral, Pip-NH+] Neutral->State2 Partial Charge Loss Basic pH > 9.0 (Precipitation) State3 Free Base [All Neutral] Basic->State3 Hydrophobic Aggregation State1->Neutral Raise pH (Aniline deprotonates) State2->Basic Raise pH (Piperazine deprotonates)

Caption: Solubility transitions of 2-(4-Benzyl-piperazin-1-yl-methyl)aniline across pH gradients.

Diagram 2: Oxidative Degradation Pathway

This details the "Pink Solution" phenomenon driven by aniline oxidation.

OxidationPathway Start Intact Molecule (Colorless) Radical Anilino Radical Cation (Reactive Intermediate) Start->Radical -1 e- (Oxidation) Trigger Triggers: Oxygen + Light + pH > 6 Trigger->Radical Dimer Azo-Dimer / Hydrazine (Colored Impurity) Radical->Dimer Coupling (Head-to-Head) Polymer Polyaniline-like Oligomers (Brown Precipitate) Radical->Polymer Polymerization

Caption: Mechanism of oxidative degradation leading to discoloration and insoluble aggregates.[1]

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Weighing: Weigh the compound rapidly. Do not leave the solid open to air for extended periods.

  • Solvent: Use anhydrous DMSO . Avoid Ethanol or Methanol for long-term storage (they dissolve more oxygen).[1]

  • Dissolution: Vortex until clear.

  • Inerting: Gently blow a stream of Nitrogen or Argon gas into the vial headspace for 10 seconds.

  • Sealing: Cap tightly with a Teflon-lined cap. Wrap with Parafilm.

  • Storage: Store at -20°C or -80°C. Protect from light.

SOP-02: Aqueous Buffer Preparation for Assays

Objective: Prevent precipitation during biological experiments.

  • Pre-warm the assay buffer to 37°C (if applicable) to aid solubility.

  • Acidify Stock: If using a free base DMSO stock, add 1 equivalent of HCl to the DMSO stock before adding to the buffer.

  • Sequential Addition:

    • Place buffer in the tube.

    • Place pipette tip submerged in the buffer.

    • Dispense stock solution while swirling/vortexing.

    • Rationale: This prevents high local concentrations of the hydrophobic free base at the air-liquid interface.

References

  • Pattanaik, S. et al. (2020).[1] Kinetics and Mechanism of Oxidation of Aniline by various oxidants: A Review. International Journal of Chemical Studies.

    • Relevance: Establishes the mechanism of aniline oxidation (radical cation formation)
  • DrugBank Online. (2024). Piperazine: Chemical Properties and Solubility Profile. [1]

    • Relevance: Provides pKa values for the piperazine ring (N1 vs N4)
  • PubChem. (2024). Compound Summary: 2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4).[1][5][7][8][9] National Library of Medicine. [1]

    • Relevance: Provides structural confirmation and lipophilicity d
  • Behme, R. J.[1] & Cordes, E. H. (1965).[1] Kinetics of the Hydrolysis of N-Benzylideneanilines. Journal of the American Chemical Society.

    • Relevance: Discusses the stability of aniline-derivatives and Schiff bases, relevant to potential impurities and degradation p

Sources

Technical Support Center: Synthesis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline, a key intermediate in the development of pharmacologically active compounds, including Naftopidil analogues.[1][2][3] This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis by exploring modern, efficient, and sustainable catalytic methods. We will move beyond traditional stoichiometric reagents to focus on robust, scalable, and greener catalytic alternatives.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(4-Benzyl-piperazin-1-YL-methyl)aniline and what are its limitations?

The synthesis of this target molecule is typically achieved via a reductive amination pathway. This involves the condensation of an amine with a carbonyl compound to form an imine (or iminium ion) intermediate, which is then reduced in situ to the desired amine.

The classical approach involves reacting 2-aminobenzaldehyde with 1-benzylpiperazine. The primary challenge with conventional methods lies in the choice of reducing agent. Reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used.[4][5][6]

However, these methods have significant drawbacks:

  • Stoichiometric Waste: They are used in stoichiometric or excess amounts, generating significant chemical waste.

  • Toxicity and Handling: Sodium cyanoborohydride is toxic due to the potential release of hydrogen cyanide.[4] Others, like sodium triacetoxyborohydride, are highly moisture-sensitive.[7]

  • Selectivity Issues: Sodium borohydride can also reduce the starting aldehyde, leading to lower yields and purification challenges.[4]

These limitations necessitate the exploration of more efficient and environmentally benign catalytic systems.

Q2: What alternative catalytic systems can I use for this reductive amination?

Several advanced catalytic systems offer excellent alternatives to traditional stoichiometric reagents. These can be broadly categorized into homogeneous and heterogeneous catalysts, primarily centered around catalytic transfer hydrogenation.

Catalytic Transfer Hydrogenation (CTH) is an attractive strategy where hydrogen is transferred from a donor molecule (like ammonium formate or formic acid) to the substrate, bypassing the need for high-pressure gaseous hydrogen.[8][9]

Here is a summary of promising alternatives:

Catalyst SystemHydrogen SourceTypical SolventsTemperature (°C)AdvantagesDisadvantages
Pd/C (Heterogeneous) Ammonium FormateAlcohols (e.g., IPA/Water)Room Temp - 60Economical, easy product isolation, mild conditions.[9]Can be pyrophoric; potential for catalyst poisoning.
Iridium Complexes (Homogeneous) Formic Acid / Ammonium FormateVarious (Ethanol, Water)40 - 80High catalytic activity (low loading), excellent chemoselectivity.[8]Cost of Iridium; requires removal from the final product.
Ruthenium Complexes (Homogeneous) Phenylsilane (Ph₂SiH₂)Toluene80 - 100Highly chemoselective, tolerates a wide range of functional groups.[6]Requires organosilane reductant; catalyst cost.
Raney Nickel (Heterogeneous) Alcohols (as H-donor)Alcohols200 - 300Very low cost, effective for N-alkylation with alcohols.[10]Requires high temperatures; pyrophoric nature.
Organic Photoredox Catalysis Light (Visible Spectrum)Organic SolventsRoom TempExtremely mild, green approach, high functional group tolerance.[11][12]Requires specialized photoreactor setup.
Q3: How do I choose the most suitable alternative catalyst for my experiment?

Choosing the right catalyst depends on your specific priorities, such as scale, cost, available equipment, and desired purity. The following decision-making workflow can guide your selection.

G start What is my primary goal? cost Lowest Cost & Ease of Use start->cost green Green Chemistry & Mild Conditions start->green high_throughput High Throughput & Functional Group Tolerance start->high_throughput pd_c Use Pd/C with Ammonium Formate cost->pd_c raney_ni Consider Raney Nickel (if high temp is viable) cost->raney_ni green->pd_c photoredox Use Organic Photoredox Catalysis green->photoredox high_throughput->photoredox ir_ru Use Homogeneous Ir or Ru Catalysts high_throughput->ir_ru

Caption: Catalyst Selection Workflow.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for the most accessible catalytic alternatives and a troubleshooting guide for common issues.

Protocol 1: Reductive Amination using Pd/C and Ammonium Formate

This protocol is lauded for its simplicity, cost-effectiveness, and mild reaction conditions, making it an excellent starting point.[9]

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • 1-Benzylpiperazine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ammonium Formate (HCOONH₄) (3.0-5.0 equiv)

  • Solvent: Isopropanol/Water (10:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde and 1-benzylpiperazine in the isopropanol/water solvent mixture.

  • To this solution, add ammonium formate and stir until it dissolves.

  • Carefully add the 10% Pd/C catalyst to the mixture. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, dilute the mixture with methanol or ethyl acetate and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Benzyl-piperazin-1-YL-methyl)aniline.

Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and solutions?

Low yield is a common issue that can often be resolved by systematically checking several parameters.[13]

  • Purity of Reagents: Ensure your 2-aminobenzaldehyde is pure. Aldehydes are prone to oxidation to carboxylic acids upon storage. Use freshly purified or commercially available high-purity starting materials.

  • Catalyst Quality/Activity:

    • Pd/C: The catalyst may be old or deactivated. Use a fresh batch of catalyst. Ensure it was stored properly under an inert atmosphere.

    • Homogeneous Catalysts: These can be sensitive to air and moisture. Assemble your reaction under an inert atmosphere (Nitrogen or Argon) if using sensitive Ir or Ru complexes.

  • Insufficient Hydrogen Donor: Ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate). A 3- to 5-fold excess is recommended.[8][9]

  • Reaction Time/Temperature: Your reaction may not have reached completion. Extend the reaction time and monitor by TLC. If the reaction stalls at room temperature, gentle heating (40-60 °C) can often drive it to completion.

Q5: I am observing significant side products. How can I improve selectivity?

Side product formation often points to issues with over-alkylation or undesired side reactions.

  • Over-alkylation: While less common in this specific synthesis (as the aniline nitrogen is less nucleophilic), if you are using piperazine itself as a starting material in a multi-step synthesis, preventing di-benzylation is crucial. This can be achieved by slow addition of benzyl chloride or by using a blocking group.[14]

  • Aldehyde Self-Condensation: Ensure the imine formation is efficient. Adding a catalytic amount of a mild acid like acetic acid can sometimes facilitate imine formation, especially with less reactive amines or ketones.[15]

  • Reduction of Aldehyde: If you suspect your catalyst is reducing the starting aldehyde, ensure the imine has time to form before the reduction step is fully active. For catalytic systems, this is less of a problem as the reaction is a concerted process.

Q6: The reaction work-up is difficult, and I'm having trouble isolating my product. Any advice?
  • Catalyst Removal: For heterogeneous catalysts like Pd/C or Raney Nickel, filtration through Celite is standard. If you see fine black particles in your filtrate, the Celite pad may be too thin, or the particles are too fine. Try using a membrane filter (e.g., 0.45 µm PTFE) after the initial Celite filtration.

  • Product Purification: The target molecule is a tertiary amine, which can sometimes streak on silica gel columns. To mitigate this, you can:

    • Pre-treat your silica gel with triethylamine (Et₃N) by adding ~1% Et₃N to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Et₃N).

    • This neutralizes acidic sites on the silica, leading to sharper peaks and better separation.

Visualizing the Core Reaction

The fundamental process for the preferred catalytic routes involves two key stages: the formation of an iminium ion, followed by its immediate catalytic reduction.

G cluster_0 Reaction Pathway cluster_1 Catalytic System A 2-Aminobenzaldehyde + 1-Benzylpiperazine B Iminium Ion Intermediate A->B Condensation (-H₂O) C Target Product B->C Catalytic Reduction D Catalyst (e.g., Pd/C) + Hydrogen Donor (e.g., HCOONH₄) D->B Enables Reduction

Caption: General Reductive Amination Workflow.

This guide provides a foundational framework for exploring alternative catalysts in the synthesis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline. By understanding the principles behind these modern methods and anticipating common experimental challenges, you can significantly improve the efficiency, sustainability, and success of your synthetic endeavors.

References
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI. [Link]

  • A Different Approach to Anilines. (2020). GalChimia. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (2007). ACS Publications. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives. (2018). PubMed. [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[16][17]benzoquinone hydrochloride. (2025). ResearchGate. [Link]

  • Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[16][17]benzoquinone. (2011). ResearchGate. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • 2-(4-Benzyl-piperazin-1-yl)aniline CAS#: 199105-17-4. ChemWhat. [Link]

  • 2-(4-Benzylpiperazin-1-yl)aniline. AA Blocks. [Link]

  • One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA. (2018). Springer. [Link]

  • Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. (2020). PubMed. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • The pharmaceutical composition that contains naftopidil and dutasteride.
  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Thieme. [Link]

  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. (2020). RSC Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level picture of a molecule's structure in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline, a molecule of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document provides a comparative overview of 1H NMR against alternative analytical methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to offer a holistic understanding of its structural characterization.

The Structural Landscape of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

To appreciate the nuances of the 1H NMR spectrum, it is crucial to first understand the molecular architecture of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline. The molecule is composed of three key fragments: an aniline ring, a piperazine ring, and a benzyl group. The protons on each of these fragments will resonate at characteristic chemical shifts in the 1H NMR spectrum, influenced by their local electronic environment.

Deciphering the 1H NMR Spectrum: A Predicted Analysis

While an experimental spectrum is the gold standard, a predicted analysis based on established principles of NMR spectroscopy can provide a robust framework for interpretation. The 1H NMR spectrum is analyzed based on three key parameters: chemical shift (δ), integration, and signal splitting (multiplicity).[1]

Predicted 1H NMR Spectral Data for 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aniline -NH2~3.5 - 4.5Broad Singlet2H
Aromatic (Aniline Ring)~6.6 - 7.2Multiplet4H
Aromatic (Benzyl Ring)~7.2 - 7.4Multiplet5H
Benzyl -CH2-~3.5Singlet2H
Piperazine Ring Protons~2.4 - 2.8Multiplet8H
Methylene Bridge -CH2-~3.6Singlet2H
Causality Behind Peak Assignments:
  • Aromatic Protons (Aniline and Benzyl Rings): Protons attached to aromatic rings typically resonate in the downfield region of the spectrum (6.0-9.0 ppm) due to the deshielding effect of the ring current. The protons on the aniline ring are expected to appear at slightly lower chemical shifts compared to those on the benzyl ring, owing to the electron-donating nature of the amino group. The substitution pattern on the aniline ring will lead to complex splitting patterns (multiplets).

  • Amine Protons (-NH2): The chemical shift of amine protons can be highly variable and is influenced by solvent, concentration, and temperature.[2][3] They often appear as a broad singlet and their integration corresponds to two protons.

  • Benzyl Methylene Protons (-CH2-): The two protons of the benzylic methylene group are chemically equivalent and are adjacent to the electron-withdrawing phenyl group, causing them to resonate at a characteristic downfield position, typically as a sharp singlet.

  • Piperazine Ring Protons: The eight protons on the piperazine ring are in a saturated heterocyclic environment. Due to conformational dynamics, such as ring inversion, the signals for these protons can be complex and may appear as broad multiplets in the aliphatic region of the spectrum.[4]

  • Methylene Bridge Protons (-CH2-): The protons of the methylene bridge connecting the aniline and piperazine moieties are expected to appear as a singlet, deshielded by the adjacent nitrogen and aromatic ring.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The integrity of the 1H NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation:
  • Sample Weighing: Accurately weigh 5-10 mg of the 2-(4-Benzyl-piperazin-1-YL-methyl)aniline sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent can influence the chemical shifts of exchangeable protons like the -NH2 group.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Acquisition Parameters:
  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition: A standard 1H NMR experiment is then run. Key parameters to consider are the number of scans, which affects the signal-to-noise ratio, and the relaxation delay, which ensures accurate integration.

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a cornerstone for structural elucidation, a multi-technique approach often provides a more comprehensive characterization. Here, we compare the utility of 1H NMR with Mass Spectrometry and Infrared Spectroscopy for the analysis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline.

Analytical Technique Information Provided Strengths Limitations
1H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.Provides a complete structural map of the molecule in solution. Quantitative capabilities.Relatively low sensitivity compared to MS. Can be complex for large molecules or mixtures.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Structural information from fragmentation patterns.[5][6]Extremely high sensitivity. Can analyze very small sample quantities.[7]Does not provide detailed information on the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive. Good for identifying the presence of key functional groups like N-H and C-H bonds.[8][9]Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.
Synergistic Power:

The true strength in characterization comes from the synergy of these techniques. MS can confirm the molecular formula, IR can identify the key functional groups (amine N-H stretches, aromatic C-H stretches), and 1H NMR can then be used to piece together the exact connectivity of the atoms to provide an unambiguous structural assignment.

Visualizing the Molecular Connectivity

The following diagram, generated using the DOT language, illustrates the structural fragments of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline and their relationship to the expected 1H NMR signals.

G cluster_aniline Aniline Ring cluster_piperazine Piperazine Ring cluster_benzyl Benzyl Group cluster_bridge Methylene Bridge Aniline_Aromatic Aromatic Protons (~6.6-7.2 ppm) Methylene_Bridge Methylene CH2 (~3.6 ppm) Aniline_Aromatic->Methylene_Bridge connected to Aniline_NH2 NH2 Protons (~3.5-4.5 ppm) Piperazine_Protons Piperazine Protons (~2.4-2.8 ppm) Benzyl_CH2 Benzylic CH2 (~3.5 ppm) Piperazine_Protons->Benzyl_CH2 connected to Benzyl_Aromatic Aromatic Protons (~7.2-7.4 ppm) Benzyl_CH2->Benzyl_Aromatic connected to Methylene_Bridge->Piperazine_Protons connected to

Caption: Molecular fragments of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline and their corresponding predicted 1H NMR chemical shift regions.

Conclusion

The 1H NMR spectral analysis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline provides a wealth of structural information that is indispensable for its characterization. By understanding the principles of chemical shifts, integration, and signal splitting, researchers can confidently assign the various proton signals to their respective positions within the molecule. When used in conjunction with complementary techniques such as Mass Spectrometry and Infrared Spectroscopy, a complete and unambiguous structural elucidation can be achieved. This guide serves as a comprehensive resource for scientists and professionals in the field, enabling a deeper understanding of the application of 1H NMR in the structural analysis of complex organic molecules.

References

  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Supporting Information. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • PMC. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. [Link]

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • University of Puget Sound. 1H NMR chemical shift ppm table. [Link]

Sources

FTIR characteristic peaks of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 2-(4-Benzyl-piperazin-1-yl-methyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 2-(4-Benzyl-piperazin-1-yl-methyl)aniline (CAS: 60261-53-2). As a critical intermediate in the synthesis of pharmaceutical agents (including potential dopamine receptor ligands), its purity and structural integrity are paramount.

This document compares the target molecule against its primary synthetic precursor (the nitro-analog) and its key raw material (N-benzylpiperazine) to establish a robust identification protocol. By focusing on specific spectral regions, researchers can validate the reduction of the nitro group to the amine and ensure the absence of starting materials.

Compound Profile & Structural Basis[1][2]

Target Molecule: 2-(4-Benzyl-piperazin-1-yl-methyl)aniline CAS Number: 60261-53-2 Molecular Formula: C₁₈H₂₃N₃

Functional Group Analysis

The FTIR spectrum of this molecule is a superposition of three distinct pharmacophores:

  • Ortho-Substituted Aniline: Provides primary amine (

    
    ) bands and specific aromatic substitution patterns.
    
  • Piperazine Core: Contributes aliphatic C-H stretching and C-N vibrations.

  • Benzyl Group: Adds mono-substituted aromatic ring signals.

Comparative FTIR Analysis

To validate the identity of the product, it must be distinguished from its immediate precursor (1-(2-Nitrobenzyl)-4-benzylpiperazine ) and the starting material (N-Benzylpiperazine ).

Summary Table of Characteristic Peaks
Spectral RegionTarget Molecule (Aniline Derivative)Alternative 1: Nitro Precursor (Process Control)Alternative 2: N-Benzylpiperazine (Impurity)
3500–3300 cm⁻¹ Doublet (Sym/Asym

) Diagnostic for Primary Amine
Absent (No primary amine)Single Weak Band (Secondary Amine

)
3100–3000 cm⁻¹

(Aromatic)

(Aromatic)

(Aromatic)
2950–2800 cm⁻¹

(Aliphatic, Piperazine/

)

(Aliphatic)

(Aliphatic)
1650–1580 cm⁻¹

(Scissoring) @ ~1620 cm⁻¹
Absent ; Aromatic

only

(Weak/Broad)
1550–1500 cm⁻¹ Aromatic

Strong Band @ ~1530 cm⁻¹ (

)
Aromatic

1360–1340 cm⁻¹

(Ar-Amine) @ ~1280-1310 cm⁻¹
Strong Band @ ~1350 cm⁻¹ (

)

(Aliphatic only)
770–730 cm⁻¹ Ortho-substitution (Aniline) + Mono-sub (Benzyl)Ortho-substitution (Nitro) + Mono-subMono-substitution only (Benzyl)
Detailed Spectral Interpretation
A. The Amine-Nitro Transformation (Process Control)

The most critical application of FTIR for this compound is monitoring the reduction of the nitro precursor to the aniline product.

  • Target Signal: The appearance of a doublet between 3300–3500 cm⁻¹ confirms the formation of the

    
     group [1].
    
  • Precursor Signal: The disappearance of the two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) corresponding to the

    
     group is the primary "end-of-reaction" indicator [2].
    
  • Insight: If the 1530/1350 cm⁻¹ peaks persist while the 3400 cm⁻¹ doublet appears, the reaction is incomplete.

B. Distinguishing the Impurity (N-Benzylpiperazine)

N-Benzylpiperazine lacks the aniline ring entirely.

  • Differentiation: The target molecule exhibits a strong C-N stretching vibration characteristic of aromatic amines around 1250–1340 cm⁻¹ [3]. N-Benzylpiperazine lacks this aromatic C-N bond, showing only weaker aliphatic C-N stretches (1000–1200 cm⁻¹) and a different fingerprint region lacking the ortho-substitution pattern (~750 cm⁻¹) [4].

Experimental Protocol

To ensure reproducibility and high spectral resolution, follow this standardized protocol.

Sample Preparation

Method: KBr Pellet (Preferred for solid intermediates) or ATR (Attenuated Total Reflectance).

  • Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours to remove solvent residues (water/methanol can obscure N-H regions).

  • Grinding: Mix 2 mg of the target compound with 200 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen effect (scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

    • Note for ATR: If using Diamond ATR, ensure high contact pressure. The N-H peaks may appear weaker in ATR compared to transmission modes.

Instrument Parameters
  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Range: 4000–400 cm⁻¹[1]

  • Apodization: Boxcar or Norton-Beer

Process Monitoring Workflow

The following diagram illustrates the synthesis logic and where FTIR serves as the critical "Gatekeeper" for quality control.

FTIR_Workflow Start Start: Raw Materials Step1 Reaction: 2-Nitrobenzyl bromide + N-Benzylpiperazine Start->Step1 Interm Intermediate: 1-(2-Nitrobenzyl)-4-benzylpiperazine Step1->Interm Check1 FTIR Checkpoint 1: Confirm NO2 Peaks (1530/1350 cm⁻¹) Interm->Check1 Step2 Reduction: (H2/Pd-C or Fe/HCl) Check1->Step2 Peaks Present Check2 FTIR Checkpoint 2: Monitor Disappearance of NO2 Appearance of NH2 (3300-3500 cm⁻¹) Step2->Check2 Check2->Step2 NO2 Detected (Incomplete) Final Final Product: 2-(4-Benzyl-piperazin-1-yl-methyl)aniline Check2->Final NO2 Absent, NH2 Present

Figure 1: Synthesis workflow showing FTIR checkpoints for monitoring the nitro-to-amine reduction.

References

  • Kumar, P. S., et al. (2012). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers. Chemical Papers. Retrieved from [Link]

  • Illinois State University. (2015).[2] The Infrared Spectra of Aromatic Amines (Anilines). Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

Elemental analysis and characterization of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Pharmaceutical Intermediates / Heterocyclic Building Blocks CAS Registry Number: 60261-53-2 (Primary Target) Formula: C₁₈H₂₃N₃ | MW: 281.40 g/mol

Executive Summary

2-((4-Benzylpiperazin-1-yl)methyl)aniline is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and GPCR ligands. Its structure features an aniline moiety (nucleophile for coupling) linked via a methylene bridge to a benzyl-protected piperazine.

This guide compares the Benzyl-protected variant (the Subject) against its primary alternative, the Boc-protected variant (tert-butyl 4-(2-aminobenzyl)piperazine-1-carboxylate). While the Boc variant offers facile acid deprotection, the Benzyl variant is superior for early-stage scale-up due to its high thermal stability, orthogonality to acidic conditions, and cost-efficiency in reductive amination workflows.

Elemental Analysis & Characterization

Accurate characterization is the first gate in validating this intermediate for GMP synthesis. The following data represents the acceptance criteria for high-purity (>98%) lots.

Theoretical vs. Experimental Composition
ElementTheoretical % (C₁₈H₂₃N₃)Acceptance Range (±0.4%)Diagnostic Notes
Carbon 76.83%76.43% – 77.23%Deviations often indicate residual solvent (EtOAc/DCM).
Hydrogen 8.24%7.84% – 8.64%High H% suggests incomplete drying (water).
Nitrogen 14.93%14.53% – 15.33%Critical for confirming amine content.
Spectroscopic Fingerprint (¹H NMR & MS)

Solvent: DMSO-d₆ or CDCl₃

  • Aryl Protons (Aniline): Multiplets at δ 6.6–7.1 ppm (Characteristic 1,2-disubstitution pattern).

  • Aniline Amine (-NH₂): Broad singlet at δ 4.0–5.0 ppm (Exchangeable with D₂O).

  • Benzylic Methylene (Ar-CH₂-N): Singlet at δ 3.4–3.6 ppm.

  • Piperazine Core: Two multiplets/broad triplets at δ 2.3–2.6 ppm.

  • Benzyl Group (Protecting): Multiplet at δ 7.2–7.4 ppm (5H) and singlet CH₂ at δ 3.5 ppm.

Mass Spectrometry (ESI+):

  • Observed Ion: [M+H]⁺ = 282.4 m/z.

  • Fragment: Loss of benzyl group (91 m/z) is a common fragmentation pathway in MS/MS.

Performance Comparison: Benzyl vs. Boc Protection

In drug development, the choice of protecting group on the piperazine tail dictates the synthesis strategy.

Comparative Matrix
FeatureSubject: Benzyl-Protected Alternative: Boc-Protected Verdict
Stability High. Stable to strong acids (HCl, TFA) and bases.Moderate. Labile to strong acids (TFA, HCl).Benzyl is preferred for multi-step synthesis involving acidic conditions.
Deprotection Hydrogenolysis (H₂/Pd-C). Clean, but requires specialized equipment.Acidolysis (TFA/DCM). Simple, but generates isobutylene gas/salts.Boc is better for late-stage parallel synthesis; Benzyl for scale-up.
Atom Economy Higher. Benzyl group (Mw 91) vs Boc (Mw 101).Lower.Benzyl is more atom-efficient.
Solubility Moderate lipophilicity. Good in MeOH, EtOH, EtOAc.High lipophilicity. Excellent in DCM, Hexanes.Boc offers easier purification by silica chromatography.
Cost Low. Benzyl chloride/amine reagents are commodities.Medium. Boc-anhydride is more expensive.Benzyl is the cost-leader for kg-scale production.
Decision Logic
  • Choose Benzyl if your downstream chemistry involves acidic conditions (e.g., cyclization with POCl₃ or HCl) or if you plan to remove the protecting group simultaneously with a nitro-reduction step.

  • Choose Boc if your molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, halides like Cl/Br/I on the ring) which would be cleaved under Pd/C conditions.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol ensures high yield and minimizes the formation of the bis-alkylated byproduct.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • 1-Benzylpiperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve 2-nitrobenzaldehyde and 1-benzylpiperazine in DCM. Add acetic acid (1-2 drops). Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes. Warm to RT and stir overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Nitro Reduction: Dissolve the intermediate (1-(2-nitrobenzyl)-4-benzylpiperazine) in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 4-6 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: HPLC Quality Control Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Time: Target compound typically elutes at ~4.5–5.5 min (depending on exact gradient).

Visualizations

Diagram 1: Synthesis Pathway & Mechanism

This flowchart illustrates the reductive amination pathway, highlighting the critical intermediate steps.

SynthesisPathway cluster_0 Step 1: Coupling Start 2-Nitrobenzaldehyde + 1-Benzylpiperazine Imine Imine Intermediate (Unstable) Start->Imine DCM, AcOH -H2O Amine 2-Nitrobenzyl-piperazine (Stable Precursor) Imine->Amine NaBH(OAc)3 Reductive Amination Product TARGET: 2-((4-Benzylpiperazin-1-yl) methyl)aniline Amine->Product H2, Pd/C Nitro Reduction

Caption: Step-wise synthesis via reductive amination followed by catalytic hydrogenation.

Diagram 2: Selection Decision Tree (Benzyl vs. Boc)

A logic gate for researchers to select the correct protecting group based on their specific drug design needs.

DecisionTree Question Downstream Chemistry Requirements? AcidSensitive Contains Acid-Sensitive Groups? (e.g., Acetals, Silyl ethers) Question->AcidSensitive H2Sensitive Contains H2-Sensitive Groups? (e.g., Alkenes, -Cl, -Br, -I) Question->H2Sensitive SelectBenzyl SELECT BENZYL VARIANT (CAS 60261-53-2) AcidSensitive->SelectBenzyl Yes (Benzyl is acid stable) SelectBoc SELECT BOC VARIANT (Acid Labile) AcidSensitive->SelectBoc No H2Sensitive->SelectBenzyl No H2Sensitive->SelectBoc Yes (Avoid Hydrogenation)

Caption: Decision matrix for selecting between Benzyl and Boc protecting groups based on chemoselectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2116868, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Analogous Structure). Retrieved from [Link]

  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.[1] Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.[1] Retrieved from [Link]

Sources

A Comparative Guide to Piperazine Linkers in Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its unique structural and physicochemical properties.[1][2][3] When incorporated as a linker, particularly in aniline-derived scaffolds, this six-membered heterocycle offers a remarkable toolkit for fine-tuning a drug candidate's therapeutic potential.[1][2][3] This guide provides an in-depth comparison of piperazine linker strategies, supported by experimental insights, to empower researchers in the rational design of next-generation therapeutics.

The Strategic Role of the Piperazine Linker

Piperazine is far more than a passive spacer. Its true value lies in its ability to actively modulate a molecule's properties in several key areas:

  • Solubility and Physicochemical Profile: The two nitrogen atoms in the piperazine ring provide a high polar surface area and act as hydrogen bond acceptors and donors.[3][4] This often leads to improved aqueous solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4]

  • Basicity and pH-Responsiveness: The nitrogen atoms are basic, allowing for protonation under physiological conditions.[1][] This tunable basicity (pKa) is critical, as it can enhance solubility and promote escape from endosomes.[][6] However, the pKa is highly sensitive to nearby chemical groups, meaning even slight modifications to the linker can significantly alter the molecule's protonation state.[6][7]

  • Conformational Control: The piperazine ring is not planar. It primarily adopts a stable, low-energy "chair" conformation, but can also exist in "boat" or "twisted-boat" forms.[8][9] This semi-rigid structure helps to pre-organize the molecule, reducing the entropic penalty of binding to a target protein and potentially locking it into a bioactive conformation.[][10]

  • Synthetic Versatility: The nitrogen atoms serve as versatile synthetic handles, allowing for systematic N-substitution to optimize steric, electronic, and physicochemical properties for enhanced potency and selectivity.[1][2]

Comparative Analysis of Piperazine Linker Modifications

The strategic modification of the piperazine linker is a critical step in lead optimization. Small changes can lead to dramatic shifts in biological activity and pharmacokinetic profiles.[]

Unsubstituted vs. N-Substituted Piperazines

The choice between an unsubstituted piperazine (with two secondary amines) and a substituted one (typically with one tertiary and one secondary amine, or two tertiary amines) is a fundamental design decision.

  • N-Aryl/Alkyl Substitution: Introducing substituents on one or both nitrogen atoms is a common strategy to modulate lipophilicity, block metabolic N-dealkylation, and introduce new vectors for target interaction.[1][7] For instance, attaching an aryl group can facilitate π-stacking interactions within a receptor's binding pocket. However, N-alkylation can lower the pKa of the piperazine ring, reducing the percentage of protonated species at physiological pH.[6]

  • Acyl Substitution: Attaching an acyl group to one of the piperazine nitrogens can be a good strategy to improve metabolic stability.[7] This modification significantly reduces the basicity of the acylated nitrogen due to the electron-withdrawing character of the carbonyl group.[7]

Impact of Linker Rigidity and Conformation

The inherent conformational preferences of the piperazine ring are crucial for its function.

  • Chair Conformation: The chair form is the most energetically favored conformation and is observed in the vast majority of piperazine-containing ligands bound to proteins.[8][9] This conformation provides a stable, predictable geometry for positioning attached pharmacophores.

  • Constrained Analogs: In some cases, more flexible or extended piperazine analogues are essentially inactive, highlighting that both the rigidity of the piperazine linker and the specific orientation of its substituents are crucial for activity.[10] For example, in a study of LpxH inhibitors, a six-membered piperazine ring was found to be optimal, while larger or more flexible rings led to a loss of potency.[10]

Influence on Physicochemical Properties

Modifying the piperazine linker directly impacts key drug-like properties. Lipophilicity (measured as logP or SlogP) and aqueous solubility (logS) are often inversely related and must be carefully balanced.[11][12]

Linker Modification StrategyImpact on Lipophilicity (logP)Impact on Aqueous SolubilityRationale and Experimental Insight
Introduction of Piperazine Generally DecreasesGenerally IncreasesThe basic nitrogens can be protonated, significantly improving solubility. Novel maleimide linkers incorporating a piperazine motif showed a dramatic increase in aqueous solubility (up to 370 mM) compared to standard PEG4 linkers.[13]
N-Alkylation/Arylation IncreasesGenerally DecreasesAdding hydrophobic alkyl or aryl groups increases lipophilicity. This can be desirable for membrane permeability but may negatively impact solubility if not balanced.[11]
Attachment of Polar Groups DecreasesIncreasesAttaching groups like hydroxyls or amides to the piperazine or its substituents can improve solubility by providing additional hydrogen bonding opportunities.
Acylation of Nitrogen VariableGenerally DecreasesWhile improving metabolic stability, acylation reduces the basicity of the nitrogen, lessening its contribution to pH-dependent solubility.[7]

Table 1: Comparative impact of piperazine linker modifications on physicochemical properties.

Experimental Protocols

General Synthesis of N-Aryl Piperazine-Linked Anilines

A common and effective method for creating the crucial C-N bond between an aniline and a piperazine linker is the Buchwald-Hartwig amination.

Objective: To synthesize a library of aniline derivatives with varied N-aryl piperazine linkers for SAR (Structure-Activity Relationship) studies.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Bromo-Acetanilide Intermediate cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Evaluation A Aniline Derivatives C Intermediate (3a-n) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Bromoacetyl Bromide B->C E Final Product (5a-n) Aniline-Piperazine Conjugate C->E Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) D Phenylpiperazine Derivatives (4) D->E F Purification (Chromatography) E->F G Structural Verification (NMR, MS) F->G H Biological Assays (e.g., Kinase, Antiproliferative) G->H

Caption: Synthetic and evaluation workflow for piperazine-linked aniline derivatives.

Step-by-Step Protocol:

  • Preparation of Bromo-Acetanilide Intermediate:

    • Dissolve the starting aniline derivative (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

    • Add a base, for example, potassium carbonate (2.0 eq), to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude bromo-acetanilide intermediate. Purify as needed via recrystallization or column chromatography.[14]

  • N-Alkylation with Substituted Piperazine:

    • In a reaction vessel purged with an inert gas (e.g., Argon), combine the bromo-acetanilide intermediate (1.0 eq), the desired substituted piperazine (1.2 eq), a palladium catalyst like Pd₂(dba)₃ (0.05 eq), a phosphine ligand such as BINAP (0.1 eq), and a base like sodium tert-butoxide (1.5 eq).

    • Add an anhydrous solvent, such as toluene or DMF.

    • Heat the reaction mixture, typically to 80-110°C, and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final piperazine-linked aniline derivative.[14]

  • In Vitro Liver Microsomal Stability Assay:

    • Objective: To assess the metabolic stability of the synthesized compounds, a key component of the ADME profile.

    • Reagents: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compound stock solution (in DMSO), and a positive control (e.g., testosterone).

    • Procedure:

      • Pre-warm a solution of HLM in phosphate buffer to 37°C.

      • Add the test compound to the HLM solution to a final concentration of 1 µM.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

      • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Stop the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile with an internal standard).

      • Centrifuge the samples to precipitate proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

      • Calculate the rate of degradation and the in vitro half-life (t½).

Conclusion

The piperazine linker is a powerful and versatile tool in the design of aniline derivatives for drug discovery. It is not merely a structural tether but an active component that profoundly influences a compound's solubility, basicity, conformational stability, and overall pharmacokinetic profile. A systematic, comparative approach to modifying the piperazine core—from N-substitution to conformational constraint—is essential for optimizing lead compounds. By understanding the causal relationships between linker structure and molecular properties, researchers can more effectively navigate the complex landscape of drug development to create safer and more efficacious medicines.

References

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]

  • Erickson, J. A., & Korioz, E. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters. Available at: [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC. Available at: [Link]

  • Shaikh, A., Faiq, M. A., Khan, M. F. A., & Alrobaian, M. (2026). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Akbar, N., Aslam, S., Kousar, H., & Iftikhar, F. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • Lee, C. J., Jia, L., & Six, D. A. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC. Available at: [Link]

  • Schueffl, H., et al. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

  • Correa-Padilla, E., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS One. Available at: [Link]

  • Correa-Padilla, E., et al. (2022). Modifications in the piperazine ring of nucleozin affects anti-influenza activity. bioRxiv. Available at: [Link]

  • Sork, D., & Wagner, J. R. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]

  • Sork, D., & Wagner, J. R. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]

  • Shaikh, A., Faiq, M. A., Khan, M. F. A., & Alrobaian, M. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Lv, P. C., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. Available at: [Link]

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC. Available at: [Link]

  • Akbar, N., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • Chakravorty, S., et al. (2015). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO. Available at: [Link]

  • Liu, Y., et al. (2014). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PubMed. Available at: [Link]

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: 2-(4-Benzyl-piperazin-1-yl-methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Benzyl-piperazin-1-yl-methyl)aniline is a complex organic intermediate combining an aniline moiety with a piperazine linker. As a research chemical, specific toxicological data is often sparse; however, safety protocols must be derived from its high-hazard functional groups.

Immediate Hazard Class:

  • Acute Toxicity (Class 6.1): High risk of methemoglobinemia (aniline derivative).

  • Corrosive/Irritant: Potential for severe eye damage (piperazine basicity).[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4][5]

Core Directive: DO NOT dispose of via municipal drains. DO NOT mix with oxidizing agents.[2][6][7] This compound requires segregation as a Basic Organic Waste destined for high-temperature incineration.

Part 1: Chemical Identity & Hazard Profiling[8]

To understand the disposal requirements, we must analyze the molecule's "Risk Architecture." We do not treat this merely as "chemical waste," but as a bioactive agent with specific reactive properties.

Structural Deconstruction

The toxicity and disposal logic are governed by two key pharmacophores:

SubstructureHazard CharacteristicOperational Implication
Aniline Group Systemic Toxin / Carcinogen Readily absorbs through skin. Oxidizes in the body to form methemoglobin, impairing oxygen transport.[8] Must be incinerated to destroy the aromatic ring.
Piperazine Ring Sensitizer / Base High pH potential. Can cause respiratory sensitization and chemical burns to mucous membranes. Incompatible with acids (exothermic).
Benzyl Group Lipophilicity Increases ability to penetrate nitrile gloves and biological membranes. Requires double-gloving or laminate gloves (Silver Shield).

Part 2: Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized. The most common accident involving aniline derivatives is incompatible mixing in waste carboys.

The Segregation Protocol

You must segregate this waste stream based on its chemical basicity and reactivity.

Incompatibility Alert:

  • NEVER mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Aniline derivatives are electron-rich and can ignite or explode upon contact with strong oxidizers.

  • NEVER mix with Strong Acids in a closed container without neutralization. The piperazine nitrogens will protonate exothermically, potentially over-pressurizing the vessel.

Waste Stream Decision Matrix (DOT Visualization)

WasteSegregation Start Waste Generation (2-(4-Benzyl-piperazin...) State Physical State? Start->State Liquid Liquid Solution State->Liquid Solid Solid / Powder State->Solid SolventCheck Solvent Type? Liquid->SolventCheck BinC BIN C: Solid Hazardous (Double Bagged) Solid->BinC Label: Toxic Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated BinA BIN A: Halogenated Organic Base Halogenated->BinA Segregate BinB BIN B: Non-Halogenated Organic Base NonHalogenated->BinB Segregate

Figure 1: Decision logic for segregating aniline/piperazine waste streams to prevent cross-reactivity.

Part 3: The Disposal Workflow (Standard Operating Procedure)

This procedure ensures compliance with RCRA (USA) and REACH (EU) standards for hazardous organic amines.

Step 1: Container Selection[10]
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid standard metal cans as amines can corrode certain alloys over time.

  • Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC / ORGANIC BASE."

  • Specific Notation: Add "Contains Aniline Derivatives" to the label. This alerts downstream waste handlers to the methemoglobinemia risk.

Step 2: Liquid Waste Disposal
  • pH Check: Ensure the waste solution pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate to prevent heat generation in the storage drum.

  • Solvent Compatibility: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) as determined in Figure 1.

  • Closure: Cap tightly. Do not leave funnels in carboys.

Step 3: Solid Waste & Contaminated Debris
  • Primary Containment: Place solid powder or contaminated weighing boats into a clear, sealable plastic bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste box or drum.

  • Sharps: If dissolved in a syringe, the entire unit goes into a Sharps Container labeled for Chemical Contamination.

Step 4: Final Destruction (Off-Site)
  • Method: High-Temperature Incineration.

  • Rationale: Biological treatment (sewage) is ineffective and dangerous for anilines. Incineration at >1000°C ensures complete oxidation of the nitrogenous rings into safe oxides (

    
    , 
    
    
    
    ,
    
    
    ).

Part 4: Spill Management (Emergency Protocol)

Aniline derivatives penetrate skin rapidly. Speed and PPE are critical.

Required PPE:

  • Respiratory: N95 (for dust) or Half-mask with Organic Vapor cartridges (for spills > 100mL).

  • Skin: Silver Shield / Laminate gloves are preferred. If using Nitrile, use double-gloves and change immediately upon splash contact.

Emergency Response Workflow (DOT Visualization)

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (< 50mL/5g) Assess->Minor Major Major (> 50mL/5g) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Neutralize Clean Surface with Weak Acid (Dilute Vinegar) then Soap/Water Absorb->Neutralize Bag Double Bag Waste Label 'Toxic Debris' Neutralize->Bag

Figure 2: Triage protocol for accidental release. Note that major spills of aniline derivatives require professional HazMat intervention due to vapor toxicity.

Part 5: Regulatory Compliance

US EPA (RCRA) Classification

While this specific CAS is not a "P-listed" chemical, it falls under the "Characteristic" and "Process" definitions:

  • Waste Code: D001 (Ignitable, if in solvent) and potentially K083 (Distillation bottoms from aniline production - analogous).

  • Best Practice: Manage as Class 6.1 Poison .

Transport (DOT/IATA)

If shipping waste off-site, use the following generic classification if specific testing is unavailable:

  • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (Contains 2-(4-Benzyl-piperazin-1-yl-methyl)aniline).[9]

  • Hazard Class: 6.1.

  • Packing Group: III (Low danger) or II (Medium danger) - Assume II to be conservative.

References

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2023). Hazardous Waste Characteristics: Toxicity and Reactivity.[10] Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline.[8] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzyl-piperazin-1-YL-methyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.